Cas no 896053-65-9 (3-(4-methoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine)
3-(4-methoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine
- 3-(4-methoxyphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine
- 896053-65-9
- F1899-0495
- 3-(4-methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine
- AKOS024618271
- 3-(4-methoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine
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- Inchi: 1S/C19H18N2OS/c1-14-5-3-4-6-16(14)13-23-19-12-11-18(20-21-19)15-7-9-17(22-2)10-8-15/h3-12H,13H2,1-2H3
- InChI Key: YUKXLNHNRUFCJO-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(OC)C=C2)=NN=C(SCC2=CC=CC=C2C)C=C1
Computed Properties
- Exact Mass: 322.11398438g/mol
- Monoisotopic Mass: 322.11398438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 60.3Ų
3-(4-methoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1899-0495-2μmol |
3-(4-methoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896053-65-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1899-0495-5μmol |
3-(4-methoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896053-65-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1899-0495-10μmol |
3-(4-methoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896053-65-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1899-0495-20μmol |
3-(4-methoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896053-65-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1899-0495-1mg |
3-(4-methoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896053-65-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1899-0495-2mg |
3-(4-methoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896053-65-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1899-0495-3mg |
3-(4-methoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896053-65-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1899-0495-4mg |
3-(4-methoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896053-65-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1899-0495-5mg |
3-(4-methoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896053-65-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1899-0495-10mg |
3-(4-methoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896053-65-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(4-methoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3-(4-methoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine
Introduction to 3-(4-methoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine (CAS No. 896053-65-9)
The compound 3-(4-methoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine (CAS No. 896053-65-9) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel pharmacophores for therapeutic applications. This heterocyclic molecule, featuring a pyridazine core substituted with a 4-methoxyphenyl group and a (2-methylphenyl)methylsulfanyl moiety, has garnered attention due to its structural complexity and potential biological activity.
Pyridazine derivatives are well-documented for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of electron-donating groups such as the 4-methoxyphenyl ring enhances the lipophilicity and binding affinity of the molecule, making it a promising candidate for drug development. Additionally, the (2-methylphenyl)methylsulfanyl group contributes to the compound's solubility and metabolic stability, critical factors in pharmaceutical design.
Recent studies have highlighted the importance of pyridazine-based compounds in addressing unmet medical needs. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that modifications at the 3- and 6-positions of the pyridazine ring can significantly alter binding interactions with biological targets. The presence of both aromatic and sulfanyl groups in 3-(4-methoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine suggests potential interactions with enzymes and receptors involved in metabolic pathways.
The 4-methoxyphenyl substituent is particularly noteworthy, as methoxy groups are frequently employed to enhance metabolic stability while maintaining pharmacological efficacy. This substitution pattern has been successfully applied in other drug candidates, such as antihypertensive and antiarrhythmic agents. The combination with the (2-methylphenyl)methylsulfanyl group may further modulate pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
In vitro studies have begun to explore the biological activity of 3-(4-methoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine, revealing promising results in preliminary assays. Notably, the compound exhibits inhibitory effects on certain kinases and enzymes associated with cancer progression. The pyridazine core interacts with key residues in these targets, disrupting normal cellular signaling pathways. Further investigation into its mechanism of action could uncover novel therapeutic strategies for oncology applications.
The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated sulfidation, have been employed to construct the desired framework efficiently. These methodologies align with modern pharmaceutical manufacturing standards, emphasizing scalability and cost-effectiveness.
Computational modeling has also played a crucial role in optimizing the structure-activity relationships (SAR) of 3-(4-methoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine. Molecular docking simulations have identified key interactions between the compound and potential biological targets, guiding medicinal chemists in designing analogs with enhanced potency. These computational approaches have accelerated the drug discovery process by reducing reliance on empirical screening alone.
The pharmacokinetic profile of this molecule is another area of active investigation. Preclinical studies indicate that it exhibits moderate oral bioavailability and prolonged half-life, suggesting suitability for chronic therapeutic use. Additionally, preliminary toxicity assessments have shown minimal adverse effects at tested doses, reinforcing its safety profile for further development.
Future directions for research on 3-(4-methoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine include exploring its potential in combination therapies with other drugs or small molecules. Such combinations may synergistically enhance therapeutic outcomes while minimizing resistance development—a critical consideration in chronic diseases like cancer or inflammatory disorders.
The integration of artificial intelligence (AI) into drug discovery has further propelled interest in this compound. AI-driven platforms can predict optimal modifications to improve efficacy or reduce off-target effects based on vast datasets of known compounds. This technology holds promise for rapidly identifying next-generation derivatives of 3-(4-methoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine, expediting its journey from bench to market.
In conclusion,3-(4-methoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine (CAS No. 896053-65-9) represents a compelling example of how structural innovation can yield bioactive molecules with therapeutic potential. Its unique combination of substituents—particularly the 4-methoxyphenyl and (2-methylphenyl)methylsulfanyl groups—positions it as a valuable scaffold for further medicinal chemistry exploration. As research progresses,this compound is poised to contribute significantly to advancements in human health through targeted interventions across multiple disease domains.
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